1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine 1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14616197
InChI: InChI=1S/C24H33N3O/c1-28-24-10-6-5-9-22(24)20-26-15-17-27(18-16-26)23-11-13-25(14-12-23)19-21-7-3-2-4-8-21/h2-10,23H,11-20H2,1H3
SMILES:
Molecular Formula: C24H33N3O
Molecular Weight: 379.5 g/mol

1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine

CAS No.:

Cat. No.: VC14616197

Molecular Formula: C24H33N3O

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine -

Specification

Molecular Formula C24H33N3O
Molecular Weight 379.5 g/mol
IUPAC Name 1-(1-benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine
Standard InChI InChI=1S/C24H33N3O/c1-28-24-10-6-5-9-22(24)20-26-15-17-27(18-16-26)23-11-13-25(14-12-23)19-21-7-3-2-4-8-21/h2-10,23H,11-20H2,1H3
Standard InChI Key QVDZSEMYPHHKQG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-(1-benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine integrates two nitrogen-containing heterocycles: a piperidine ring and a piperazine moiety. The benzyl group at the piperidine’s 1-position and the 2-methoxyphenylmethyl group at the piperazine’s 4-position contribute to its three-dimensional conformation and electronic properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC₂₄H₃₃N₃O
Molecular Weight379.5 g/mol
IUPAC Name1-(1-benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine
SMILES NotationCOC1=CC=CC=C1CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4
InChIKeyQVDZSEMYPHHKQG-UHFFFAOYSA-N

The methoxy group (-OCH₃) at the ortho position of the phenyl ring enhances the compound’s lipophilicity, potentially improving blood-brain barrier permeability. The piperazine ring’s flexibility allows conformational adaptations critical for receptor binding, a feature shared with other pharmacologically active piperazine derivatives .

Synthesis and Manufacturing

The synthesis of 1-(1-benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine involves multi-step organic reactions, typically starting with the functionalization of piperidine and piperazine precursors.

Key Synthesis Steps

  • Piperidine Functionalization: Benzylation of piperidine at the 1-position using benzyl halides under basic conditions.

  • Piperazine Substitution: Introduction of the 2-methoxyphenylmethyl group via nucleophilic alkylation or reductive amination.

  • Coupling Reactions: Linking the modified piperidine and piperazine moieties through spacer groups, often employing Buchwald-Hartwig amination or Mitsunobu reactions.

Research Findings and Comparative Analysis

Neurological Applications

  • Neuroprotection: Piperazine-containing compounds exhibit antioxidant properties, reducing oxidative stress in neuronal models .

  • Cognitive Enhancement: Analogous molecules improve memory retention in rodent models via acetylcholinesterase inhibition.

Oncological Insights

  • Apoptosis Induction: Fluorescence-activated cell sorting (FACS) analyses of related compounds show G₂/M phase arrest and caspase-3 activation .

  • Angiogenesis Inhibition: Molecular docking studies predict strong binding to vascular endothelial growth factor receptor 2 (VEGFR2), a key angiogenesis regulator .

Comparative Efficacy

CompoundTarget ActivityIC₅₀/EC₅₀
Target CompoundTubulin PolymerizationPending
Compound 40 HeLa Cell Cytotoxicity1.33 µM
Vandetanib MCF-7 Proliferation1.40 µM

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